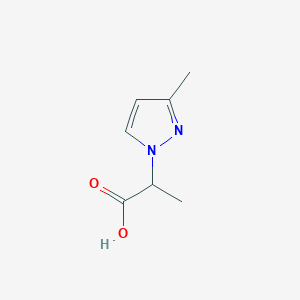

2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Beschreibung

Historical Context and Evolution of Pyrazole (B372694) Derivatives in Scientific Inquiry

The journey into the chemical significance of compounds like 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid begins with the broader history of pyrazole derivatives. Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have a rich history in organic chemistry. Their synthesis and exploration of their chemical reactivity have been a subject of study for over a century, revealing a wide array of biological activities. nih.gov

Initially, research into pyrazole derivatives was largely foundational, focusing on understanding their synthesis, structure, and basic chemical properties. Over time, as synthetic methodologies became more sophisticated, scientists began to uncover the diverse pharmacological potential of these compounds. This led to the development of numerous pyrazole-containing drugs with applications as anti-inflammatory, analgesic, and antimicrobial agents. This historical foundation has paved the way for the investigation of more complex pyrazole derivatives like the one in focus, as researchers continue to explore the vast chemical space and potential applications of this versatile heterocyclic scaffold.

Structural Significance of the this compound Scaffold

The chemical architecture of this compound is key to its scientific interest. The molecule is composed of two primary functional components: a 3-methyl-1H-pyrazole ring and a propanoic acid side chain.

The pyrazole ring is an aromatic heterocycle known for its relative stability and its ability to engage in various chemical interactions. The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions, which can be crucial for biological activity. The methyl group at the 3-position of the pyrazole ring can influence the molecule's electronic properties and steric interactions, which in turn can affect its reactivity and how it binds to biological targets.

The propanoic acid side chain introduces a carboxylic acid functional group. This group is ionizable and can participate in ionic interactions and hydrogen bonding, significantly impacting the compound's solubility and its ability to interact with biological macromolecules. The chiral center at the alpha-carbon of the propanoic acid moiety also introduces the possibility of stereoisomerism, which can lead to differences in biological activity between enantiomers.

The combination of the pyrazole ring and the propanoic acid group in a single molecule creates a scaffold with multiple points for potential modification, making it an attractive starting point for the synthesis of diverse chemical libraries for screening in drug discovery and agrochemical research. vulcanchem.com

Current Research Trajectories and Academic Relevance of the Compound

Current research interest in this compound and its derivatives is predominantly focused on their potential as agrochemicals, particularly as herbicides. nih.gov Studies have shown that compounds containing the 3-methyl-1H-pyrazol-5-yl moiety can exhibit significant herbicidal activity. nih.gov For instance, derivatives have been synthesized and tested for their ability to inhibit the growth of various weed species. nih.gov

The academic relevance of this compound lies in its role as a building block for the development of new bioactive molecules. Researchers are actively exploring the structure-activity relationships of pyrazole-based compounds to design more potent and selective herbicides. nih.govmdpi.com This involves synthesizing a variety of derivatives of this compound and evaluating how different substituents on the pyrazole ring and modifications to the propanoic acid chain affect their biological activity.

While the primary focus appears to be on agricultural applications, the inherent biological activity of the pyrazole scaffold suggests that this compound could also be a valuable intermediate in pharmaceutical research.

Fundamental Research Questions and Objectives Addressing this compound

The ongoing investigation into this compound is driven by several key research questions and objectives:

Key Research Questions:

What is the specific mode of action by which this compound and its derivatives exert their herbicidal effects?

How do structural modifications to the pyrazole ring and the propanoic acid side chain influence the compound's biological activity and selectivity?

Can the synthesis of this compound be optimized for efficiency and scalability for potential commercial applications?

What other potential biological activities, beyond herbicidal effects, might this compound and its derivatives possess?

Primary Research Objectives:

To synthesize and characterize novel derivatives of this compound.

To conduct comprehensive biological screenings of these compounds to evaluate their herbicidal, fungicidal, and potentially other pharmacological activities.

To elucidate the structure-activity relationships to guide the design of more potent and selective analogues.

To investigate the metabolic pathways and environmental fate of these compounds to assess their potential as safe and effective agrochemicals.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1005563-59-6 |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to off-white powder |

| Boiling Point | 293.0±23.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITJIAJNAOGEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methyl 1h Pyrazol 1 Yl Propanoic Acid and Its Analogues

Strategies for Pyrazole (B372694) Ring Construction and Functionalization

The formation of the pyrazole ring is a foundational step in the synthesis of the target molecule and its analogues. Key methods include classical condensation reactions and cycloaddition approaches, each offering distinct advantages in terms of regioselectivity and substrate scope.

The most prevalent method for constructing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. wikipedia.orgnih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a versatile and widely used method for preparing substituted pyrazoles. rsc.org For the synthesis of analogues of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, a suitable 1,3-diketone is reacted with hydrazine. For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) yields 3,5-dimethylpyrazole. wikipedia.org To obtain the 3-methylpyrazole (B28129) core specifically, an unsymmetrical diketone like acetoacetaldehyde (B1229124) or its synthetic equivalent would be required.

The regioselectivity of the condensation with unsymmetrical 1,3-diketones can be a significant challenge, often leading to a mixture of regioisomers. nih.govrsc.org Reaction conditions such as pH, solvent, and the nature of the substituents on both the diketone and the hydrazine can influence the isomeric ratio. rsc.org For example, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to provide good yields and high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. mdpi.com

Multicomponent reactions (MCRs) have also emerged as an efficient strategy, allowing for the in situ generation of the 1,3-dicarbonyl compound followed by cyclization with hydrazine in a one-pot process. mdpi.comnih.gov This approach enhances efficiency and broadens the scope of accessible pyrazole derivatives. beilstein-journals.org

| Reactant 1 | Reactant 2 | Key Conditions | Product Core | Reference(s) |

| 1,3-Diketone (e.g., Acetylacetone) | Hydrazine | Acid or Base Catalysis | Substituted Pyrazole | wikipedia.orgnih.gov |

| Unsymmetrical 1,3-Diketone | Substituted Hydrazine | Controlled pH, Solvent (e.g., DMA) | Regioisomeric Pyrazoles | mdpi.comrsc.org |

| Ketone + Acid Chloride | Hydrazine | One-pot, in situ diketone formation | Polysubstituted Pyrazole | mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | Cyclocondensation followed by oxidation | Pyrazole | nih.gov |

An alternative and powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. acs.org This reaction typically involves a diazo compound as the 1,3-dipole and an alkyne or alkene as the dipolarophile. acs.orgorganic-chemistry.org The reaction of diazo compounds with alkynes provides a direct route to the pyrazole ring. acs.org For instance, diazo compounds generated in situ from aldehydes can react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.org

This method is particularly valuable for synthesizing pyrazoles that may be difficult to access through condensation reactions. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org While the handling of potentially hazardous diazo compounds requires care, methods for their in situ generation from more stable precursors like N-tosylhydrazones have made this approach more accessible and safer. organic-chemistry.org The cycloaddition of nitrile imines with specific alkenes has also been developed as an effective route to 1,3,5-trisubstituted pyrazoles. rsc.org

The mechanism of the Knorr pyrazole synthesis has been the subject of detailed study. rsc.org The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. The initial attack is typically faster at the more electrophilic carbonyl group. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, which then dehydrates to form the aromatic pyrazole ring. nih.govrsc.org

The regiochemical outcome is determined by which nitrogen atom of the substituted hydrazine attacks which carbonyl group and the relative stability of the resulting intermediates. Factors such as the steric hindrance and electronic effects of the substituents on both reactants play a crucial role in directing the initial attack and the subsequent cyclization, thereby controlling the final substitution pattern of the pyrazole ring. rsc.org Kinetic studies using transient flow methods have revealed complex reaction pathways, including potential autocatalysis and the involvement of unexpected intermediates, highlighting the nuanced nature of this classical reaction. rsc.org

Introduction and Modification of the Propanoic Acid Moiety

Once the 3-methyl-1H-pyrazole core is formed, the 2-(propanoic acid) side chain is introduced, most commonly through N-alkylation. The resulting carboxylic acid group can then be further modified to create a variety of derivatives.

N-alkylation of the pyrazole ring is a standard method for introducing the propanoic acid side chain. This typically involves reacting 3-methyl-1H-pyrazole with an appropriate three-carbon electrophile bearing a carboxylic acid or a precursor group, such as an ester. A common strategy is the reaction with an α-haloalkanoic acid ester, like ethyl 2-bromopropionate, in the presence of a base. The base deprotonates the pyrazole N-H, generating a pyrazolate anion that acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Subsequent hydrolysis of the ester group yields the desired carboxylic acid. mdpi.com

The regioselectivity of N-alkylation can be an issue with unsymmetrically substituted pyrazoles, as alkylation can occur at either of the two ring nitrogen atoms. mdpi.comnih.gov The ratio of the resulting N1 and N2 isomers is influenced by steric hindrance from substituents adjacent to the nitrogen atoms, the nature of the alkylating agent, the counter-ion, and the reaction conditions. mdpi.com Alternative N-alkylation methods have been developed, including Mitsunobu reactions and transition-metal-catalyzed processes. mdpi.comsemanticscholar.org Recently, enzymatic approaches using engineered enzymes and simple haloalkanes have demonstrated unprecedented regioselectivity (>99%) in pyrazole alkylation. nih.govnih.gov

| Pyrazole Substrate | Alkylating Agent | Typical Conditions | Product | Reference(s) |

| 3-Methyl-1H-pyrazole | Ethyl 2-bromopropionate | Base (e.g., K₂CO₃, NaH) | Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate | mdpi.com |

| 3-Methyl-1H-pyrazole | Trichloroacetimidates | Brønsted acid catalyst | N-alkylated pyrazole | mdpi.comsemanticscholar.org |

| Pyrazole | Haloalkanes (e.g., iodopropane) | Engineered enzymes | Regioselectively N-alkylated pyrazole | nih.govnih.gov |

| 1-Alkylpyrazole | Oxalyl chloride | Solvent | Pyrazole-4-carboxylic acid chloride | nih.gov |

The carboxylic acid group of this compound is a versatile functional handle for further chemical modifications, allowing for the synthesis of a wide array of analogues such as esters, amides, and other derivatives. eurekaselect.comresearchgate.net

Standard esterification procedures, such as Fischer esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be used to convert the carboxylic acid into its corresponding ester. ceon.rs Alternatively, reaction with alkyl halides under basic conditions can also yield esters.

Amide bond formation is another common transformation. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. nih.govciac.jl.cn The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. nih.gov Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a milder alternative for directly coupling the carboxylic acid with an amine, avoiding the need for the harsh conditions of acid chloride formation. acs.orgnih.gov These methods are widely employed in medicinal chemistry to generate libraries of compounds for biological screening. nih.gov

Regioselective Synthesis and Isomer Control

The alkylation of unsymmetrical pyrazoles, such as 3-methyl-1H-pyrazole, presents a challenge in controlling regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of regioisomers. The synthesis of this compound requires the selective alkylation at the N1 position.

Several factors influence the regiochemical outcome of pyrazole N-alkylation, including the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions (e.g., base, solvent, and temperature).

Steric Hindrance: In many cases, the alkylation of 3-substituted pyrazoles preferentially occurs at the less sterically hindered N1 position. For instance, in the N-alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate, a 2.5:1 ratio of the N1 to N2 isomer was observed, with the major product resulting from alkylation at the nitrogen atom distal to the larger phenyl group. mdpi.com This steric control is a common strategy to achieve regioselectivity in the synthesis of N-alkyl pyrazoles. mdpi.comresearchgate.net

Reaction Conditions: The choice of base and solvent can significantly impact the regioisomeric ratio. For the synthesis of N-1 alkylindazoles, a related bicyclic pyrazole system, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide was found to be highly selective for the N1 position. beilstein-journals.org In the context of Knorr pyrazole condensation, it was discovered that basic solvents like pyrrolidine (B122466) and tributylamine (B1682462) could be used to selectively form N2 and N1-methyl-3-aryl pyrazole isomers, respectively, a departure from typical acid-catalyzed conditions. nih.gov

Kinetic vs. Thermodynamic Control: The synthesis of 3,5-disubstituted pyrazoles can be directed by either kinetic or thermodynamic control. A study on the reaction of a heteropropargyl precursor showed that the formation of the pyrazole was a kinetically controlled process. nih.gov

The regiochemistry of the synthesized isomers, such as this compound and its 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid isomer, is typically confirmed using two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), which can show correlations between the protons of the propanoic acid moiety and the carbons of the pyrazole ring. beilstein-journals.org

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its analogues.

Various catalytic systems have been developed to facilitate the N-alkylation of pyrazoles and related synthetic transformations.

Brønsted and Lewis Acid Catalysis: A novel method for the N-alkylation of pyrazoles utilizes trichloroacetimidates as electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method provides good yields for benzylic, phenethyl, and benzhydryl trichloroacetimidates. mdpi.comresearchgate.netsemanticscholar.org The optimization of reaction conditions, including the choice of catalyst and solvent, is crucial for maximizing the yield. For example, in one study, CSA was found to be the most effective catalyst among several Lewis and Brønsted acids evaluated. mdpi.com

Metal Catalysis: Transition metal catalysts are also employed in pyrazole synthesis. A copper(II)-catalyzed aerobic [3+2] annulation/ring-opening cascade reaction has been used to synthesize 5-(pyrazol-4-yl) pentanoic acid and 4-(pyrazol-4-yl) butanoic acid derivatives. nih.govresearchgate.net The reaction conditions, including the catalyst loading and atmosphere, were optimized to achieve the desired products. nih.gov

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for pyrazole alkylation. A cyclic two-enzyme cascade system has been reported for the catalyst-controlled alkylation of pyrazoles. This system uses a promiscuous enzyme to generate non-natural analogues of S-adenosyl-l-methionine, and a second engineered enzyme to transfer the alkyl group with high regioselectivity (>99%). researchgate.net

Optimization Studies: The optimization of reaction conditions is a critical aspect of developing efficient synthetic protocols. For instance, in the synthesis of N-aryl pyrazoles from vinyl sulfoxonium ylides and aryl diazonium salts, potassium carbonate (K2CO3) was identified as the most effective base and acetonitrile (B52724) as the ideal solvent, leading to yields of up to 98%. organic-chemistry.org

Table 1: Optimization of Pyrazole N-alkylation Conditions This is an example table based on general findings in the literature. Specific conditions for the target compound may vary.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | 1,2-DCE | Reflux | 24 | Trace |

| 2 | CSA | 1,2-DCE | Reflux | 4 | 77 |

| 3 | Sc(OTf)3 | 1,2-DCE | Reflux | 24 | 50 |

| 4 | Tf2NH | 1,2-DCE | Reflux | 24 | 65 |

Since this compound contains a stereocenter at the C2 position of the propanoic acid moiety, its synthesis can result in a racemic mixture of enantiomers. Stereoselective synthesis strategies are therefore essential for obtaining enantiomerically pure forms of this compound.

Chiral Resolution: One common approach to separate enantiomers is chiral resolution. This can be achieved through various methods, including:

Diastereomeric Salt Formation: Reaction of the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers. Polysaccharide-based chiral columns, such as Lux amylose-2 and cellulose-2, have been successfully used for the enantioselective separation of chiral N1-substituted-1H-pyrazoles. acs.orgnih.gov The choice of mobile phase, either normal or polar organic mode, can significantly affect the resolution and analysis time. acs.orgnih.gov

Asymmetric Catalysis: The direct synthesis of a single enantiomer can be achieved through asymmetric catalysis.

Organocatalysis: Chiral organocatalysts have been employed in asymmetric reactions to produce pyrazole derivatives with high enantioselectivity. For example, Takemoto's bifunctional organocatalyst was used in the asymmetric Mannich reaction to synthesize a hybrid isoindolinone-pyrazole with high enantiomeric excess. nih.gov Chiral substituted pyrazole derivatives themselves have been investigated as organocatalysts in asymmetric aldol (B89426) reactions. mjcce.org.mk

Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes can also be used to catalyze asymmetric transformations. For instance, chiral iridium complexes have been used in the asymmetric hydrogenation of prochiral substrates. mdpi.com

Analytical Methodologies for Compound Characterization and Purity Assessment

The comprehensive characterization of this compound and its analogues is crucial to confirm their structure, purity, and isomeric composition. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of pyrazole derivatives.

¹H and ¹³C NMR: These spectra provide information about the number and types of protons and carbons in the molecule, as well as their chemical environment. For this compound, one would expect to see signals corresponding to the methyl group on the pyrazole ring, the protons and carbons of the pyrazole ring, and the protons and carbons of the 2-propanoic acid side chain.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are particularly useful for unambiguously assigning the structure and distinguishing between regioisomers. For example, an HMBC experiment can show a correlation between the CH₂ protons of the propanoic acid group and the C5 carbon of the pyrazole ring in the N1 isomer, a correlation that would be absent in the N2 isomer. beilstein-journals.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H and C=O stretching vibrations of the carboxylic acid group, as well as vibrations associated with the C=N and C=C bonds of the pyrazole ring. fu-berlin.de The IR spectrum of a related compound, 1H-pyrazole-3,5-dicarboxylic acid, shows significant absorption peaks for the -C=O symmetric and asymmetric stretching vibrations. researchgate.net

Table 2: Expected Spectroscopic Data for this compound This table presents hypothetical data based on general principles of spectroscopy for similar structures.

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Singlet for pyrazole-CH₃

|

| ¹³C NMR | - Signal for pyrazole-CH₃

|

| IR (cm⁻¹) | - ~3000 (broad, O-H stretch)

|

| MS (m/z) | - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₇H₁₀N₂O₂ |

Chromatographic methods are essential for assessing the purity of this compound and for separating it from its regioisomer and enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of pyrazole derivatives.

Reversed-Phase (RP) HPLC: RP-HPLC is commonly used to determine the purity of the final compound and to monitor the progress of a reaction. A C18 column is often employed with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. sielc.com The method can be validated according to ICH guidelines for parameters like linearity, accuracy, precision, and robustness.

Chiral HPLC: As mentioned in section 2.3.2, chiral HPLC is the method of choice for separating the enantiomers of this compound. The use of polysaccharide-based chiral stationary phases is common, and the separation can be optimized by varying the mobile phase composition. acs.orgnih.gov

Gas Chromatography (GC): For volatile and thermally stable derivatives of pyrazoles, GC can also be used for purity assessment.

The development of robust and reliable analytical methods is a prerequisite for the quality control of this compound in both research and potential future applications.

Process Chemistry Considerations for Research-Scale Production

Scaling up the synthesis of this compound from laboratory (milligram-to-gram) to research-scale (multi-gram to >100 g) production requires careful consideration of several process chemistry parameters to ensure safety, efficiency, reproducibility, and purity. rsc.orgresearchgate.net The primary synthetic route considered for scale-up is the two-step sequence of N-alkylation of 3-methylpyrazole followed by ester hydrolysis.

Key Considerations for N-Alkylation Step:

Thermodynamic vs. Kinetic Control: Reaction conditions can be tuned to favor one isomer over the other. For instance, using stronger, bulkier bases might favor kinetic control, while certain solvent and temperature combinations might allow for equilibration to the more thermodynamically stable isomer. rsc.orgresearchgate.net A systematic study of base, solvent, and temperature is essential for optimization. researchgate.net

Choice of Base and Solvent: Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are frequently used. For scale-up, factors like cost, safety (e.g., avoiding NaH due to hydrogen evolution), and ease of removal are important. A K₂CO₃/DMF or Cs₂CO₃/DMF system is often a practical choice. acs.org

Reaction Concentration and Stoichiometry: At research scale, reactions are typically run at higher concentrations to maximize reactor throughput and minimize solvent waste. The stoichiometry of the base and alkylating agent needs to be carefully controlled to ensure complete conversion of the starting pyrazole without promoting side reactions.

Temperature Control: The N-alkylation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and maintain consistent regioselectivity. The reaction vessel must be equipped with adequate cooling and a temperature probe to monitor the internal temperature.

Work-up and Product Isolation: The work-up procedure must be robust and scalable. This typically involves quenching the reaction, partitioning between an organic solvent and water, and washing to remove inorganic salts and residual base. The choice of extraction solvent should consider safety, environmental impact, and ease of recovery.

Purification: The primary purification challenge is the separation of the N1 and N2 regioisomers.

Crystallization: If the desired product is a solid and has significantly different solubility from the isomeric impurity, crystallization is the most efficient and scalable purification method. Developing a reliable crystallization procedure is a key goal of process development.

Chromatography: While effective at the lab scale, column chromatography is often undesirable for large-scale production due to high solvent consumption and cost. It is typically used as a last resort if a suitable crystallization method cannot be found.

Key Considerations for Hydrolysis Step:

Reagent Selection: Base-mediated hydrolysis (saponification) using reagents like sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol solvent mixture is common. The choice of base and solvent system needs to be optimized for reaction time and to avoid potential side reactions.

Work-up and pH Adjustment: After hydrolysis, the reaction mixture is typically acidified to protonate the carboxylate and precipitate the product. Careful control of the pH during this step is necessary to ensure complete precipitation and to facilitate isolation by filtration.

Purification of Final Product: The final product may require recrystallization to achieve the desired purity specifications for research use. The choice of recrystallization solvent is critical and should provide a good yield of high-purity material.

The table below summarizes key process chemistry considerations for the research-scale production of this compound.

| Parameter | Laboratory Scale (mg-g) | Research Scale (>10 g - 100s g) | Rationale for Change |

|---|---|---|---|

| Base Selection (Alkylation) | NaH, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ preferred | Improved safety profile (avoids H₂ gas evolution from NaH), lower cost, and easier handling. researchgate.net |

| Solvent (Alkylation) | DMF, THF, Acetonitrile | DMF, Acetonitrile (consider alternatives like 2-MeTHF if possible) | Higher boiling points for better temperature control; however, solvent removal and waste are bigger concerns. |

| Temperature Control | Heating mantle, oil bath | Jacketed reactor with overhead stirrer and temperature probe | Ensures uniform heating/cooling and prevents local hotspots/runaways, critical for consistent regioselectivity. researchgate.net |

| Purification (Isomer Separation) | Silica gel chromatography | Crystallization/Recrystallization | Chromatography is not economically or practically viable for large quantities. Crystallization is preferred for efficiency and scalability. researchgate.net |

| Product Isolation | Rotary evaporation, extraction with small funnels | Filtration (e.g., Buchner funnel), larger-scale extraction vessels | Handling larger volumes of solids and liquids requires more robust equipment. |

| Process Safety | Standard fume hood procedures | Formal safety review, consideration of exotherms, material handling protocols | Increased quantities of reagents pose greater risks, necessitating more rigorous safety protocols. researchgate.net |

Theoretical and Computational Investigations of 2 3 Methyl 1h Pyrazol 1 Yl Propanoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are essential for elucidating the fundamental electronic structure and geometry of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate molecular geometry and electron distribution. mdpi.com By optimizing the molecular geometry, researchers can identify the most stable, low-energy conformation of the molecule. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to predict structural parameters like bond lengths and angles. nih.govresearchgate.net The results of these calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the theoretical model. uomphysics.net

For example, a DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, revealed a planar conformation, indicating that all its constituent atoms lie within the same geometrical plane. nih.gov Such calculations for 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid would similarly determine its preferred three-dimensional structure and the relative energies of different possible conformations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.5 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.5 |

| C4-C5 | 1.37 | C3-C4-C5 | 104.0 |

| C5-N1 | 1.38 | C4-C5-N1 | 107.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov Quantum chemical calculations can determine the energies of these orbitals and visualize their distribution across the molecule, revealing likely sites for reaction. researchgate.netjcsp.org.pk For many pyrazole derivatives, the HOMO-LUMO energy gap is found to be relatively large, suggesting high electronic stability. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Pyrazole Derivative (Note: The following data is derived from studies on similar heterocyclic compounds to illustrate the typical output of such analyses.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.05 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 2.23 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.58 | Describes the ability of a molecule to accept electrons |

Molecular Electrostatic Potential (MEP) maps provide a three-dimensional visualization of the charge distribution around a molecule. libretexts.org These maps are invaluable for predicting how molecules interact with one another, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. nih.govyoutube.com For this compound, an MEP analysis would likely show negative potential (red) concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring. mdpi.com Conversely, positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen atoms attached to the methyl and propanoic groups. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the molecule's behavior over time, including its flexibility and interactions with its environment.

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations, due to the rotation of atoms around single bonds. MD simulations can explore the conformational space of this compound by simulating its atomic motions over time. researchgate.net This analysis reveals the most populated and energetically favorable conformations, as well as the energy barriers between them. Understanding the molecule's flexibility is critical, as its ability to adopt specific shapes can determine its biological activity.

MD simulations are a cornerstone of modern drug design, used to study the dynamic process of a ligand (a small molecule) binding to a biological target, such as a protein or enzyme. nih.govnih.gov For this compound, MD simulations could be used to model its interaction with a potential protein target. researchgate.net

These simulations place the ligand in the binding site of the target and simulate the system's evolution over nanoseconds or longer. The results can elucidate the stability of the ligand-protein complex, identify key hydrogen bonds and hydrophobic interactions that mediate binding, and calculate the binding free energy, which is a predictor of binding affinity. nih.gov This provides a dynamic picture of the recognition process that goes beyond the static view offered by molecular docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, including the structural class of this compound, QSAR studies are instrumental in predicting bioactivity and guiding the design of new, more potent molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for pyrazole derivatives involves the use of statistical methods to correlate molecular descriptors with biological endpoints such as anticancer, antimicrobial, or enzyme inhibitory activities. nih.govresearchgate.net These models are built using a "training set" of compounds with known activities and subsequently validated using an external "test set" to ensure their predictive power. researchgate.netnih.gov

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used to construct 2D-QSAR models. nih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors utilized the SW-MLR method, which indicated that the compound's activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov In another study focusing on pyrazole derivatives as hypoglycemic agents, models were constructed using both MLR and Random Forest regression, which successfully identified key structural features that enhance hypoglycemic activity. researchgate.net

The reliability of these models is assessed through various statistical parameters. A robust QSAR model is typically characterized by a high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q² or Q²), and a high predictive R² (R²pred) for the test set. researchgate.netresearchgate.net For example, a 2D-QSAR model developed for 1H-Pyrazole analogs as EGFR inhibitors showed excellent statistical benchmarks, including R²train = 0.9816 and Q² = 0.9668, confirming its reliability. researchgate.net

| Model Type | Statistical Method | Key Descriptors | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | Biological Activity | Ref |

| 2D-QSAR | MLR | Molecular Volume, Multiple Bonds, Atom-centered Fragments | N/A | N/A | N/A | AChE Inhibition | shd-pub.org.rs |

| 2D-QSAR | MLR & Random Forest | Molecular Descriptors (RDKit) | 0.82 (MLR), 0.90 (RF) | 0.80 (MLR), 0.85 (RF) | N/A | Hypoglycemic | researchgate.net |

| 2D-QSAR | SW-MLR & PLS | Adjacency Distance Matrix Descriptors | >0.70 | >0.70 | N/A | EGFR Kinase Inhibition | nih.gov |

| 2D-QSAR | GA-MLR | AATS1e, AATSC7v, BCUTc-1h, SpMin5_Bhm | 0.9816 | 0.9668 | 0.6952 | EGFR Inhibition | researchgate.net |

Table 1. Examples of 2D-QSAR Models Developed for Pyrazole Derivatives. This table is interactive.

Application of Topomer CoMFA and Other 3D-QSAR Techniques

Three-dimensional QSAR (3D-QSAR) methods provide deeper insights by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied to pyrazole derivatives to understand how steric and electrostatic fields influence biological activity. nih.govrsc.org These methods require the alignment of the molecules in the dataset, a critical step for generating reliable models. ijsdr.org

In a CoMFA study, the aligned molecules are placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point. shd-pub.org.rs These values serve as the independent variables to build a PLS model. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which often leads to more comprehensive models. researchgate.netnih.gov

For a series of fused pyrazoles acting as p38α MAPK inhibitors, both CoMFA and CoMSIA models were developed, exhibiting good cross-validated q² values of 0.725 and 0.609, respectively. nih.gov The resulting contour maps from these analyses are particularly valuable; they visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA contour map might show that a bulky, electropositive substituent at a specific position on the pyrazole ring is favorable for activity, providing clear guidance for future synthesis. researchgate.net Similarly, a 3D-QSAR study on pyrazole derivatives as antimicrobial agents used CoMFA and CoMSIA to establish a strong correlation between structural parameters and antibacterial activity, which was then used to design new compounds with enhanced in silico activity. rsc.org

| 3D-QSAR Method | Target | q² (Cross-Validation) | r² (Non-Cross-Validation) | Key Findings from Contour Maps | Ref |

| CoMFA | p38α MAPK Inhibitors | 0.725 | 0.961 | Identified key steric and electrostatic regions for potency. | nih.gov |

| CoMSIA | p38α MAPK Inhibitors | 0.609 | 0.905 | Provided insights into hydrophobic and H-bond donor/acceptor fields. | nih.gov |

| CoMFA/CoMSIA | Antimicrobial Agents | N/A | N/A | Correlated structural parameters with antibacterial activity to design new derivatives. | rsc.org |

| CoMFA | EGFR Inhibitors | 0.664 | 0.975 | Highlighted regions where steric bulk and electrostatic properties impact activity. | researchgate.net |

| CoMSIA | EGFR Inhibitors | 0.614 | 0.938 | Showed importance of steric, hydrophobic, and H-bond acceptor fields (SHA model). | researchgate.net |

Table 2. Examples of 3D-QSAR Studies on Pyrazole Derivatives. This table is interactive.

In Silico Screening and Virtual Ligand Design

In silico methods are pivotal in modern drug discovery for rapidly screening large libraries of compounds and designing novel ligands with desired biological activities. These approaches are frequently applied to pyrazole-based scaffolds.

Docking Studies for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijpbs.com This method is extensively used to study pyrazole derivatives, including those related to this compound, to elucidate their binding modes and identify key interactions within the active site of putative biological targets like kinases, enzymes, and receptors. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein, often retrieved from databases like the Protein Data Bank (PDB). ijpbs.com Docking algorithms then explore various possible conformations of the ligand within the receptor's binding pocket, scoring them based on binding energy. researchgate.net Lower binding energy values typically indicate a more stable ligand-protein complex. semanticscholar.orgmdpi.com

Docking studies on pyrazole derivatives have identified crucial interactions for various targets. For example, in studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, docking revealed that the compounds bind to the zinc ion in the active site and form hydrogen bonds with key amino acid residues like Thr199. nih.govnih.gov In another study, pyrazole derivatives were docked into the active sites of receptor tyrosine kinases, where hydrogen bonding and hydrophobic interactions were found to be critical for potent inhibition. researchgate.net These computational predictions help rationalize structure-activity relationships and guide the design of more effective inhibitors. rsc.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For pyrazole derivatives, pharmacophore models are generated from a set of active compounds. researchgate.net These models serve as 3D queries for virtual screening of compound databases to identify novel scaffolds that match the required features. nih.govnih.gov For instance, a pharmacophore model developed from diarylpyrazole-benzenesulfonamide inhibitors of human carbonic anhydrase II was successfully used to screen the ZINC database for new potential inhibitors. nih.govnih.gov

Once a lead compound, such as a derivative of this compound, is identified, pharmacophore models and docking results guide lead optimization. researchgate.netacs.org This process involves making targeted chemical modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For example, if a model indicates that an additional hydrogen bond acceptor is beneficial in a specific region, chemists can synthesize analogues containing a suitable functional group at that position. This iterative cycle of design, synthesis, and testing, informed by computational models, accelerates the development of optimized drug candidates. acs.org

Computational Studies on Reaction Mechanisms and Pathways in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions used in the synthesis of pyrazole rings. These studies calculate the energies of reactants, transition states, and products, allowing for a detailed understanding of reaction pathways and the factors that control regioselectivity and reaction rates. mdpi.com

The Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a classic method for forming the pyrazole core. researchgate.net Computational studies can elucidate the precise mechanism, including the initial nucleophilic attack, subsequent cyclization, and dehydration steps, by mapping the potential energy surface.

More complex, modern synthetic routes have also been investigated. For example, a computational study on a multicomponent synthesis of pyrazoles from alkynes, nitriles, and a titanium imido complex explored the reaction mechanism. nih.gov The calculations revealed that a key diazatitanacyclohexadiene intermediate was highly stable, and the subsequent N–N reductive elimination step had a very high energy barrier, which inhibited catalytic turnover. This insight explains the low yields observed experimentally and suggests that promoting the N-N coupling step is necessary to improve the reaction. nih.gov

Other computational investigations have focused on [3+2] cycloaddition reactions, a common method for pyrazole synthesis. researchgate.net DFT calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the regioselectivity based on the calculated activation energies for different pathways. These theoretical studies are invaluable for optimizing reaction conditions and designing new synthetic strategies for complex pyrazole derivatives. mdpi.com

Investigation of Biological Activities and Mechanistic Pathways of 2 3 Methyl 1h Pyrazol 1 Yl Propanoic Acid and Its Analogues in Vitro and Pre Clinical Non Human in Vivo

Enzyme Inhibition and Modulation Studies

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition in Relevant Biological Systems

Analogues of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, specifically those featuring pyrimidine (B1678525) and other azine groups, have been identified as potent inhibitors of human dihydroorotate dehydrogenase (DHODH). nih.govnih.gov DHODH is the fourth enzyme in the de novo pyrimidine biosynthetic pathway, a critical process for cell growth and proliferation. researchgate.net The inhibition of this enzyme is the basis for the antiviral and immunosuppressive effects observed with these compounds. nih.govnih.gov

Research programs have led to the development of highly active derivatives, such as 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine. nih.govnih.gov This compound demonstrated greater activity in enzymatic and cell-based assays than established DHODH inhibitors like brequinar (B1684385) and teriflunomide. nih.govnih.gov Structure-activity relationship (SAR) studies on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine and azine series have shown that modifications to the pyrazole (B372694) and azine rings significantly impact inhibitory potency. For instance, the iterative synthesis process starting from 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine resulted in a 4000-fold improvement in antiviral activity, with the best compounds achieving subnanomolar inhibition. nih.gov Biochemical assays using recombinant human DHODH confirmed the direct inhibition, with IC₅₀ values as low as 13 nM for the most effective analogues. nih.govresearchgate.net

Table 1: DHODH Inhibition by Pyrazole Analogues

| Compound | Target | Activity |

|---|---|---|

| 2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine derivative | Measles Virus Replication | Subnanomolar MIC₅₀ |

| 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine | Human DHODH | IC₅₀ = 13 nM |

Cyclooxygenase (COX) Inhibition Profiling

The pyrazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and are key mediators of inflammation. nih.govyoutube.comyoutube.com There are two primary isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible during inflammation. nih.govyoutube.com

Diarylheterocyclic compounds, including many pyrazole derivatives, have been developed to be highly selective for COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. acs.orgnih.gov The prototypical example is celecoxib (B62257), 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, which contains a 1,5-diarylpyrazole core. nih.gov The mechanism of inhibition by these compounds can be complex, often involving a time-dependent, multi-step process. acs.orgnih.gov This contrasts with the rapid, competitive, and reversible inhibition seen with some traditional NSAIDs like ibuprofen (B1674241). acs.org

The structural basis for the selectivity of diarylpyrazole derivatives for COX-2 lies in their ability to bind to a hydrophobic side pocket present in the COX-2 active site, which is absent in COX-1. researchgate.net The propanoic acid moiety, as seen in drugs like ibuprofen and flurbiprofen, typically interacts with Arg-120 and Tyr-355 at the active site constriction. acs.org However, studies with other acidic NSAIDs have shown that the carboxylate group can also bind in an alternative orientation, forming hydrogen bonds with Tyr-385 and Ser-530. researchgate.net

Table 2: COX-2 Inhibition by Pyrazole-Containing Compounds

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 2.51 | 2.16 | 2.51 |

| Compound 5f (pyrazole-pyridazine hybrid) | >100 | 1.50 | 9.56 |

| Compound 6f (pyrazole-pyridazine hybrid) | >100 | 1.15 | 8.31 |

| Compound 15c (pyrazole carboxylate derivative) | 14.12 | 0.14 | 98.71 |

Data synthesized from multiple sources. nih.govresearchgate.net

Succinate (B1194679) Dehydrogenase (SDH) Inhibition Mechanisms

Pyrazole carboxamides are a significant class of fungicides that act through the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. nih.govwikipedia.org SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain by oxidizing succinate to fumarate. nih.govnih.gov Inhibition of SDH disrupts cellular respiration and energy metabolism, leading to fungal death. nih.gov

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the synthesis of several commercial SDHI fungicides, such as boscalid, fluxapyroxad, and pydiflumetofen. wikipedia.org The mechanism of SDH inhibition by these compounds involves blocking the succinate oxidation process, which can lead to an accumulation of succinate. nih.govnih.gov This accumulation has further metabolic consequences, as succinate itself can act as a signaling molecule, potentially leading to epigenetic changes through the inhibition of α-ketoglutarate-dependent dioxygenases. nih.gov

Studies on other pyrazole derivatives, such as N'-phenyl-1H-pyrazole-4-sulfonohydrazides, have also demonstrated potent SDH inhibitory activity. nih.gov For example, one such compound (designated B6) showed an IC₅₀ value of 0.28 μg/mL against the SDH enzyme from the fungus Rhizoctonia solani. nih.gov Molecular docking simulations suggest these pyrazole inhibitors bind to the SDH active pocket, interacting with key residues. nih.gov

Kinase Inhibition (e.g., EGFR, CDK2) and Selectivity Assays

The pyrazole structure is a versatile scaffold for the development of protein kinase inhibitors. mdpi.com Analogues containing pyrazole or pyrazolo-pyrimidine cores have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com Molecular modeling studies indicate that these inhibitors can form crucial hydrogen bonds with backbone residues like Glu81 and Leu83 in the hinge region of the CDK2 active site. mdpi.com

Some diaryl pyrazole compounds have been investigated as dual inhibitors of CDK2 and COX-2, suggesting a potential for multi-targeted anticancer effects. mdpi.com Furthermore, there is evidence of a synergistic anticancer effect when CDK1/2 inhibitors are combined with inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Mechanistically, CDK2 can regulate the ERK signaling pathway downstream of EGFR, and combined inhibition leads to a more potent downregulation of ERK1/2 stability and activity. nih.gov

Assessing the selectivity of kinase inhibitors is critical for their development as research tools and therapeutics. nih.govnih.gov Kinase selectivity is often evaluated by screening compounds against large panels of recombinant human protein kinases. nih.govresearchgate.net These assays, typically radiometric or fluorescence-based, measure the percent inhibition of kinase activity at a fixed compound concentration or determine IC₅₀ values. researchgate.netreactionbiology.com The selectivity score (S), which quantifies the fraction of kinases inhibited above a certain threshold, is a common metric used to compare the specificity of different inhibitors. nih.govnih.gov

Table 3: Kinase Inhibition by Pyrazole Analogues

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| Disubstituted pyrazolo-pyrimidine analogues | CDK2/cyclin E, Abl | Potent antiproliferative effects against cancer cell lines. mdpi.com |

| Diaryl pyrazole derivatives | CDK2, COX-2 | Dual inhibition demonstrates potential for anticancer properties. mdpi.com |

Identification of Other Enzyme Targets and Their Modulatory Effects

Beyond the well-documented targets, pyrazole-containing compounds have been found to modulate other enzymes. A series of 3-oxopropionamide-1-methylpyrazole carboxylate analogues were designed and synthesized as potential inhibitors of transketolase (TKL). nih.gov TKL is an enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its inhibition is a target for herbicide development. Specific derivatives in this class exhibited potent TKL inhibition with IC₅₀ values as low as 0.384 mg/L and showed significant herbicidal activity. nih.gov

In another area of research, a complex derivative, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, was identified as a highly potent and selective nonpeptidic inhibitor of αvβ6 integrin. researchgate.net This integrin is involved in the activation of TGF-β, a key profibrotic cytokine. The compound demonstrated very high affinity (pKi = 11) and a long dissociation half-life, highlighting its potential for treating conditions like idiopathic pulmonary fibrosis. researchgate.net

Protein-Ligand Interaction Analysis

The efficacy of this compound analogues as enzyme inhibitors is fundamentally determined by their specific interactions within the ligand-binding sites of their target proteins. mdpi.com Understanding these interactions at an atomic level is crucial for rational drug design. nih.govrsc.org A combination of experimental techniques and computational methods, such as molecular docking and molecular dynamics (MD) simulations, are used to elucidate these binding modes. nih.govresearchgate.netaalto.fi

Analysis of various pyrazole-enzyme complexes reveals common interaction patterns:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring frequently act as hydrogen bond acceptors or donors. For instance, in CDK2, pyrazole-based inhibitors form hydrogen bonds with backbone amide groups in the critical hinge region of the enzyme. mdpi.com

Hydrophobic Interactions: The pyrazole ring and its substituents often engage in hydrophobic interactions with nonpolar residues in the binding pocket. rsc.org In COX-2, the aryl substituents of diarylpyrazoles fit into a specific hydrophobic side pocket, a key determinant of selectivity. researchgate.net

Binding Affinity Determination with Recombinant Proteins

Binding affinity studies are crucial for quantifying the strength of the interaction between a compound and its target protein. This is typically expressed as a dissociation constant (Kd), inhibition constant (Ki), or IC50 value, with lower values indicating a stronger interaction.

Despite the recognized biological activity of the pyrazole class of compounds, a detailed search of available scientific literature did not yield specific studies determining the binding affinity of this compound with any recombinant proteins. Therefore, quantitative data on its binding strength to specific molecular targets is not available at this time.

Elucidation of Binding Modes and Key Interaction Residues

Understanding the binding mode of a compound involves identifying the precise orientation it adopts within the active site of a target protein and the specific amino acid residues it interacts with. Techniques such as X-ray crystallography and computational molecular docking are used to elucidate these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. bohrium.comresearchgate.netijpbs.com

For this compound, specific studies elucidating its binding mode and key interaction residues with any protein targets were not found in the reviewed literature. While molecular docking studies have been performed on various other pyrazole derivatives to predict their interaction with enzymes like DNA gyrase or protein kinases, this specific information is not available for this compound. nih.govresearchgate.net

Antimicrobial Activity Assessment (In Vitro)

The pyrazole scaffold is a component of many molecules designed and tested for antimicrobial properties against a wide array of pathogens. ijrar.orgorientjchem.org

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of a compound is often characterized by its spectrum (the range of bacteria it is effective against) and its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. d-nb.info Numerous pyrazole derivatives have been evaluated and have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values in the low microgram per milliliter (µg/mL) range. nih.govnih.gov

However, a review of the scientific literature did not uncover specific studies that determined the antibacterial spectrum or MIC values for this compound against any bacterial strains. Consequently, a data table of its antibacterial potency could not be compiled.

Antifungal Efficacy Against Phytopathogenic and Other Fungi

Compounds containing pyrazole rings have been extensively investigated as potential antifungal agents, including against phytopathogenic fungi that cause diseases in crops. nih.govmdpi.commdpi.com The efficacy is often measured by the concentration required to inhibit fungal growth (EC50). Studies on various pyrazole carboxamide derivatives have demonstrated significant activity against fungi such as Rhizoctonia solani, Alternaria porri, and Fusarium oxysporum. nih.govmdpi.comacademicjournals.org

Specific data on the antifungal efficacy of this compound against phytopathogenic or other fungi were not identified in the available literature. Therefore, no quantitative assessment of its antifungal properties can be provided.

Investigation of Antimicrobial Mechanisms of Action

Elucidating the mechanism of action is key to understanding how a compound exerts its antimicrobial effect. For the broader class of pyrazole derivatives, several potential mechanisms have been explored. Some analogues are thought to inhibit essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication. nih.goveurekaselect.com Another proposed mechanism for certain pyrazole-derived compounds is the disruption of the bacterial cell wall. nih.gov

For the specific compound this compound, no studies investigating its antimicrobial mechanism of action were found. The precise molecular pathway through which it might inhibit microbial growth remains uninvestigated.

Antioxidant Activity Evaluation

Many heterocyclic compounds, including those with a pyrazole core, are evaluated for their antioxidant properties. nih.govnih.gov This activity is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize free radicals. sapub.orgjmchemsci.com The antioxidant potential of some pyrazole derivatives has been attributed to the presence of specific functional groups and the ability of the pyrazole ring itself to stabilize radicals. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of pyrazole analogues has been evaluated using various assays that measure their ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most common methods employed. mdpi.comnih.gov These tests are based on the capacity of antioxidant compounds to donate a hydrogen atom or an electron to the stable DPPH or ABTS radicals, respectively, leading to a measurable color change. mdpi.com

Studies on various pyrazole derivatives have demonstrated notable free radical scavenging capabilities. For instance, a series of 2-methylthio-pyrido-triazolopyrimidines, which are structurally related to pyrazoles, showed significant antioxidant properties. researchgate.net In the DPPH assay, some of these compounds exhibited superior activity, with scavenging percentages reaching 70–72% at a concentration of 20 μg/mL. researchgate.net In the ABTS assay, a broader range of these analogues demonstrated high free radical quenching activity, with values between 80–85% at the same concentration, comparable to the standard antioxidant butylated hydroxylanisole (BHA). researchgate.net Similarly, curcumin (B1669340) pyrazole analogues have been noted for their ability to alleviate oxidative stress. nih.gov The incorporation of the pyrazole core is considered a key factor in enhancing the total antioxidant activity of these molecules. researchgate.net

Table 1: Free Radical Scavenging Activity of Selected Pyrazole Analogues

| Compound Type | Assay | Concentration | Activity (% Inhibition) | Reference |

|---|---|---|---|---|

| Pyrazole Analogue 1 | DPPH | 20 µg/mL | 70-72% | researchgate.net |

| Pyrazole Analogue 2 | ABTS | 20 µg/mL | 80-85% | researchgate.net |

| BHA (Standard) | DPPH | 20 µg/mL | 92% | researchgate.net |

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the antioxidant capacity of chemical compounds. jmp.ir This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe(III)-TPTZ) complex to its ferrous (Fe(II)) form, which results in an intense blue color that can be monitored spectrophotometrically. jmp.irmdpi.com This method provides a direct measure of the total antioxidant power of a substance. jmp.ir

Investigations into pyrazole analogues and related heterocyclic compounds have demonstrated their ferric reducing capabilities. For example, 4-amino-substituted analogues of Edaravone (a pyrazolone (B3327878) derivative) showed high antioxidant activity in FRAP tests, with most compounds in the series exhibiting activity comparable to the standard antioxidant Trolox. mdpi.com The presence of hydroxyl and amino groups on the pyrazole structure is believed to contribute significantly to this activity. mdpi.com The assay has been effectively used to screen various phenolic acids and plant extracts, establishing that the molecular structure, particularly the number and position of hydroxyl groups, is a key determinant of antioxidant activity. mdpi.comnih.gov

Table 2: Ferric Reducing Antioxidant Power of Selected Pyrazole Analogues

| Compound/Analogue | Activity Level | Comparison Standard | Reference |

|---|---|---|---|

| 4-Aminopyrazol-5-ols | High | Trolox | mdpi.com |

| 2-Methylthio-pyrido-triazolopyrimidines | Evaluated | BHA | researchgate.net |

Cellular Biology Studies (Non-human cell lines)

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents. mdpi.comnih.gov Numerous studies have demonstrated the potent antiproliferative and cytotoxic effects of this compound analogues against a variety of cancer cell lines.

For instance, certain pyrazole derivatives have shown cell-specific cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231. nih.govresearchgate.net One study found that the derivative PYRIND decreased the viability of MCF-7 cells with an IC50 value of 39.7 ± 5.8 μM after 72 hours, while another derivative, TOSIND, strongly reduced the viability of MDA-MB-231 cells, showing an IC50 of 17.7 ± 2.7 μM over the same period. nih.gov Another class of 1,3,5-trisubstituted-1H-pyrazole derivatives exhibited significant cytotoxic effects against MCF-7, A549 (lung cancer), and PC-3 (prostate cancer) cell lines, with IC50 values for some compounds ranging from 3.9 to 35.5 μM against MCF-7 cells. nih.gov

Furthermore, a series of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives displayed potent anti-proliferative activity across a broad panel of both hematologic and solid tumor cancer cell lines, inducing cell cycle arrest at the G0/G1 phase. nih.gov Similarly, triarylpyrazole derivatives have shown potent antiproliferative activities, with some compounds exhibiting IC50 values in the submicromolar range (0.26 - 0.38 μM) against various cancer cell lines, including COLO 205 (colon cancer) and SK-MEL-5 (melanoma). nih.gov The ability of some pyrazole compounds to overcome common drug-resistance mechanisms has also been noted. if-pan.krakow.pl

Table 3: Cytotoxic Effects of Pyrazole Analogues on Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Exposure Time (h) | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| TOSIND | MDA-MB-231 (Breast) | 72 | 17.7 ± 2.7 | nih.gov |

| PYRIND | MCF-7 (Breast) | 72 | 39.7 ± 5.8 | nih.gov |

| 1,3,5-Trisubstituted Pyrazoles | MCF-7 (Breast) | Not Specified | 3.9 - 35.5 | nih.gov |

| Triarylpyrazole (Compound 1j) | Various | Not Specified | 0.26 - 0.38 | nih.gov |

Anti-inflammatory Response Modulation in Cellular Models

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some analogues acting as potent modulators of inflammatory responses in cellular models. nih.govnih.gov The mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the regulation of pro-inflammatory cytokine production. nih.govnih.gov

For example, a series of pyrazolyl thiazolones demonstrated significant COX-2 inhibitory activities, with IC50 values comparable to the commercial drug celecoxib (0.09–0.14 µM). nih.gov These compounds also showed notable inhibition of 15-LOX. nih.gov In studies using cellular models, various pyrazole derivatives have been shown to suppress the production of inflammatory mediators. A pyrrole (B145914) derivative, structurally related to pyrazoles, was found to decrease serum levels of the pro-inflammatory cytokine TNF-α in a lipopolysaccharide (LPS)-induced systemic inflammation model. mdpi.com Other research has shown that diaryl pyrazole derivatives can inhibit inflammation against TNF-α and IL-6. mdpi.com The ability of pyrazole-containing compounds to inhibit COX-2 is a key aspect of their anti-inflammatory effect, as this enzyme is crucial in the synthesis of prostaglandins that mediate inflammation. nih.gov

Investigation of Immune Modulation Pathways (In Vitro)

Beyond general anti-inflammatory effects, certain analogues of this compound have been investigated for their specific immunomodulatory activities. These studies explore how the compounds interact with and alter the function of immune cells and pathways.

One study on a pyrrole-containing propanoic acid derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, revealed a potent immunomodulatory mechanism. mdpi.com In an in vivo model of systemic inflammation, repeated treatment with the compound led to a significant increase in the levels of the anti-inflammatory and immunoregulatory cytokine Transforming Growth Factor-beta 1 (TGF-β1), while levels of another anti-inflammatory cytokine, IL-10, remained unchanged. mdpi.com This suggests a selective modulation of cytokine profiles, pointing towards a targeted immunomodulatory effect. mdpi.com

Additionally, research on pyrazole analogues of SKF-96365, a known store-operated calcium entry (SOCE) inhibitor, has shown effects on B lymphocyte cell lines. nih.gov Since SOCE is a critical mechanism for Ca2+ signaling in lymphocytes, its modulation by these compounds indicates a potential pathway for immune regulation, as calcium signaling is fundamental for processes like cell proliferation, apoptosis, and gene expression in immune cells. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of pyrazole-based compounds. These studies systematically modify the chemical structure of a lead compound to identify which functional groups and structural features are essential for its therapeutic effects. vulcanchem.com

For antiproliferative activity, SAR analyses of 1,3,5-trisubstituted-1H-pyrazole derivatives have highlighted the importance of specific substituents. nih.gov The presence of chlorophenyl groups, thiazole (B1198619) rings, and sulfonamide moieties was found to enhance the cytotoxic effects against cancer cell lines. nih.gov In another series of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives, modifications to the molecule were explored to establish a clear SAR for its potent antiproliferative activity. nih.gov

Regarding anti-inflammatory action, the design of pyrazole derivatives often mimics the structure of known COX-2 inhibitors like celecoxib, which features a diarylpyrazole core. nih.gov SAR studies on these types of compounds focus on the nature and position of substituents on the aryl rings. For instance, in a series of meprin inhibitors, the introduction of different residues at the 3(5) position of the pyrazole ring significantly impacted inhibitory activity. While a 3,5-diphenylpyrazole (B73989) showed high potency, adding methyl or benzyl (B1604629) groups decreased activity, whereas a cyclopentyl moiety maintained it. nih.gov

In the context of immune modulation, SAR studies on SKF-96365 analogues examined the effects of methoxy (B1213986) substituents on the phenyl group and the length of the phenylalkoxy chain. nih.govmdpi.com These modifications were correlated with the compounds' ability to inhibit store-operated calcium entry in B lymphocyte cells, providing insights into the structural requirements for this specific activity. nih.gov

Impact of Substitutions on the Pyrazole Ring on Biological Efficacy

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to this heterocyclic core can lead to significant changes in potency and selectivity.

The presence of a methyl group at the 3-position of the pyrazole ring, as seen in the parent compound, is a key determinant of its chemical behavior and reactivity. This methyl group influences the electron distribution within the heterocyclic system, which in turn affects the compound's interaction with biological targets.

Research on a variety of pyrazole derivatives has consistently shown that the type of substituent on the pyrazole ring dictates the biological response. For instance, in a series of pyrazole-based inhibitors of meprin α and β, modifications at positions 3 and 5 of the pyrazole ring were evaluated to modulate inhibitory activity and selectivity. The introduction of different aryl moieties at these positions was found to directly impact the compound's interaction with the S1 and S1' pockets of the enzymes.

Furthermore, studies on other pyrazole-containing compounds have highlighted the importance of specific substitutions for various biological activities, including anticancer and antimicrobial effects. For example, the presence of halogenated phenyl rings or other bulky aromatic groups can enhance the antiproliferative activity of pyrazole derivatives. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, also play a crucial role in modulating the biological efficacy.

The following table summarizes the observed impact of various substitutions on the pyrazole ring on the biological activity of analogous compounds, based on findings from broader pyrazole derivative research.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Efficacy |

|---|---|---|

| C3 | Methyl | Influences electron distribution and reactivity. |

| C3/C5 | Aryl Moieties | Modulates inhibitory activity and selectivity against specific enzymes. |

| Various | Halogenated Phenyl Rings | Can enhance antiproliferative activity. |

| Various | Electron-donating/withdrawing groups | Modulates overall biological activity. |

Contribution of the Propanoic Acid Moiety to Target Interaction and Activity